molecular formula C28H31N3O4 B2489351 1-(4-benzylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872855-20-4

1-(4-benzylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2489351
CAS No.: 872855-20-4
M. Wt: 473.573
InChI Key: BECLBUDLEYIBMK-UHFFFAOYSA-N
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Description

1-(4-benzylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C28H31N3O4 and its molecular weight is 473.573. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Characterization

  • Indole derivatives, including those similar to the specified compound, have been synthesized and characterized for their interaction with GluN2B/NMDA receptors. These compounds have shown high binding affinity in [3H]ifenprodil displacement assays, suggesting potential applications in receptor targeting (Gitto et al., 2011).
  • Synthesis of similar indole derivatives has also been explored for their potential anticancer activities. These compounds displayed moderate-to-potent antiproliferative activities against various cancer cell lines in vitro (Jiang, Xu, & Wu, 2016).

Neuroprotective Applications

  • Certain indole derivatives, closely related to the compound , have exhibited both high affinity for GluN2B/NMDA receptors and antioxidant properties, suggesting potential as neuroprotective agents (Buemi et al., 2013).

Antiviral Research

  • Analogous compounds have been studied as inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with the host cell receptor CD4. This research has provided insights into potential antiviral applications (Wang et al., 2009).

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c32-26(29-14-16-35-17-15-29)20-31-19-24(23-8-4-5-9-25(23)31)27(33)28(34)30-12-10-22(11-13-30)18-21-6-2-1-3-7-21/h1-9,19,22H,10-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECLBUDLEYIBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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